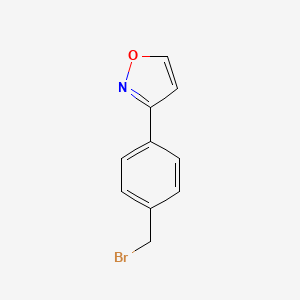

3-(4-(Bromomethyl)phenyl)isoxazole

説明

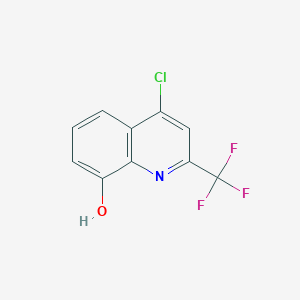

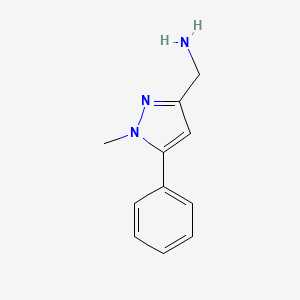

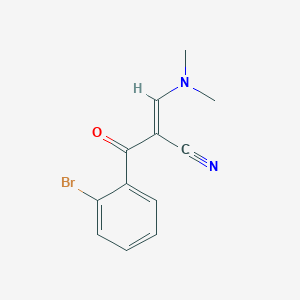

The compound "3-(4-(Bromomethyl)phenyl)isoxazole" is a brominated aromatic compound that features an isoxazole ring, which is a five-membered heterocycle containing an oxygen and a nitrogen atom. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the bromomethyl group on the phenyl ring can make it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed via 1,3-dipolar cycloaddition and characterized by spectroscopic analysis . Similarly, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-(Bromomethyl)phenyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be determined using X-ray crystallography, as seen in the study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which crystallizes in a monoclinic lattice . The isoxazole ring's dihedral angles with adjacent phenyl rings can be significant for understanding the compound's conformation and reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole was used as a starting material to couple with benzenediazonium chloride, leading to the formation of new compounds . The reactivity of the bromomethyl group in "3-(4-(Bromomethyl)phenyl)isoxazole" could be explored in similar nucleophilic substitution reactions or in palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and π-interactions can affect the compound's stability and solubility . The basicity and acidity of isoxazole compounds have been recorded, with isoxazol-5-ones showing comparable strength to carboxylic acids . These properties are essential for the compound's potential applications and behavior in different environments.

科学的研究の応用

Tautomerism and Basicity

Research on isoxazole derivatives, such as 3-(4-(Bromomethyl)phenyl)isoxazole, has explored their tautomeric forms and basicity. Studies have shown that isoxazol-5-ones can exist in a mixture of CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity. These compounds are comparable in acidity to carboxylic acids, highlighting their potential utility in chemical synthesis and as intermediates in the development of pharmacologically active compounds (Boulton & Katritzky, 1961).

Cycloaddition Reactions

The isoxazole analogue of ortho-quinodimethane, derived from compounds like 3-(4-(Bromomethyl)phenyl)isoxazole, has been utilized in cycloaddition reactions. These reactions are fundamental in the synthesis of complex organic compounds, potentially leading to new materials or drugs. The ability to generate these analogues in situ and trap them with dienophiles opens avenues for creating novel cyclic compounds with diverse applications (Mitkidou & Stephanidou-Stephanatou, 1990).

Heterocyclic Synthesis

Compounds like 3-bromomethylbenzo[d]isoxazole, closely related to 3-(4-(Bromomethyl)phenyl)isoxazole, have been employed in the synthesis of heterocyclic compounds. These methodologies are pivotal in creating compounds with potential biological activity, expanding the toolbox for drug discovery and development. The exploration of their chemical behavior with various reagents further underscores the versatility of isoxazole derivatives in synthetic chemistry (Mohareb et al., 1990).

Isoxazole-based Liquid Crystals

Isoxazole derivatives have been investigated for their potential use in liquid crystal technology. The synthesis of unsymmetric liquid crystal compounds based on 3,5-disubstituted isoxazoles, including those related to 3-(4-(Bromomethyl)phenyl)isoxazole, has demonstrated the capacity for these compounds to exhibit mesomorphic behavior, such as smectic C, smectic A, and nematic phases. This suggests potential applications in displays and optical devices, highlighting the diverse utility of isoxazole derivatives beyond traditional chemical synthesis (Vieira et al., 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOYXVWQKCZGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595389 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Bromomethyl)phenyl)isoxazole | |

CAS RN |

169547-67-5 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)